3-Cyclopropyl-6-({1-[2-(trifluoromethyl)pyridin-4-yl]pyrrolidin-3-yl}methoxy)pyridazine
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Overview
Description
3-Cyclopropyl-6-({1-[2-(trifluoromethyl)pyridin-4-yl]pyrrolidin-3-yl}methoxy)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a cyclopropyl group, a trifluoromethyl-substituted pyridine, and a pyrrolidine moiety connected to a pyridazine ring via a methoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-({1-[2-(trifluoromethyl)pyridin-4-yl]pyrrolidin-3-yl}methoxy)pyridazine typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the pyrrolidine intermediate by reacting 2-(trifluoromethyl)pyridine with a suitable amine under controlled conditions. This intermediate is then coupled with a cyclopropyl-substituted pyridazine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts for the key coupling steps. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-({1-[2-(trifluoromethyl)pyridin-4-yl]pyrrolidin-3-yl}methoxy)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce double bonds or other reducible groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), Lithium diisopropylamide (LDA)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.
Scientific Research Applications
3-Cyclopropyl-6-({1-[2-(trifluoromethyl)pyridin-4-yl]pyrrolidin-3-yl}methoxy)pyridazine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, providing a versatile scaffold for chemical modifications.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-({1-[2-(trifluoromethyl)pyridin-4-yl]pyrrolidin-3-yl}methoxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the pyrrolidine and pyridazine rings provide additional interactions through hydrogen bonding or hydrophobic effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide: This compound shares the cyclopropyl and trifluoromethyl groups but differs in the core structure, featuring a quinazoline ring instead of a pyridazine ring.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine: Another compound with a trifluoromethyl group, but with a different heterocyclic core.
Uniqueness
The uniqueness of 3-Cyclopropyl-6-({1-[2-(trifluoromethyl)pyridin-4-yl]pyrrolidin-3-yl}methoxy)pyridazine lies in its combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure provides distinct chemical and biological properties that can be leveraged in various scientific applications.
Properties
Molecular Formula |
C18H19F3N4O |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-cyclopropyl-6-[[1-[2-(trifluoromethyl)pyridin-4-yl]pyrrolidin-3-yl]methoxy]pyridazine |
InChI |
InChI=1S/C18H19F3N4O/c19-18(20,21)16-9-14(5-7-22-16)25-8-6-12(10-25)11-26-17-4-3-15(23-24-17)13-1-2-13/h3-5,7,9,12-13H,1-2,6,8,10-11H2 |
InChI Key |
CNMUJDZYYXGNQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(C3)C4=CC(=NC=C4)C(F)(F)F |
Origin of Product |
United States |
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